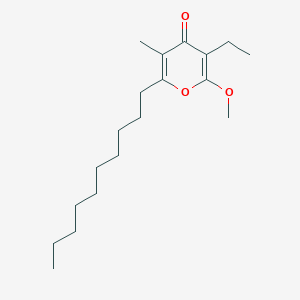![molecular formula C13H23NO3 B14271704 Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- CAS No. 138594-21-5](/img/structure/B14271704.png)
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is a chemical compound with a complex structure that includes a nitrile group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- typically involves the reaction of heptanenitrile with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, NH3 in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but different functional groups.
Heptanenitrile: A simpler nitrile compound without the dioxolane ring.
Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate: Another compound with a dioxolane ring and ester functionality.
Uniqueness
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is unique due to the combination of its nitrile group and dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
138594-21-5 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]heptanenitrile |
InChI |
InChI=1S/C13H23NO3/c1-13(2)16-11-12(17-13)10-15-9-7-5-3-4-6-8-14/h12H,3-7,9-11H2,1-2H3 |
Clé InChI |
JRGKAVKTBDTOOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COCCCCCCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


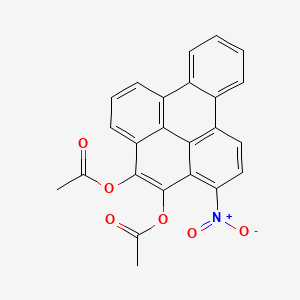
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)

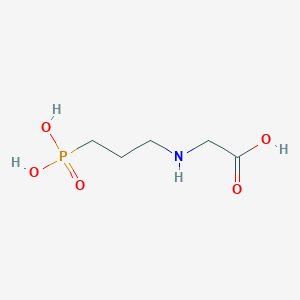
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
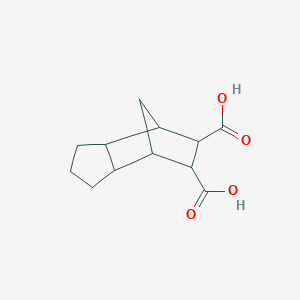

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

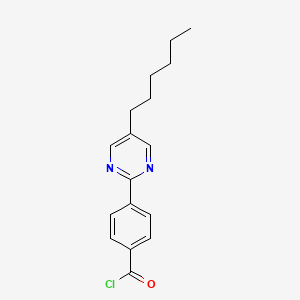
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
